molecular formula C12H8N2OS B13885133 2-(1-Oxidopyridin-1-ium-2-yl)-1,3-benzothiazole

2-(1-Oxidopyridin-1-ium-2-yl)-1,3-benzothiazole

Cat. No.: B13885133
M. Wt: 228.27 g/mol
InChI Key: KYJDPTAPTYEJAB-UHFFFAOYSA-N
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Description

2-(1-Oxidopyridin-1-ium-2-yl)-1,3-benzothiazole is a heterocyclic compound that features both a pyridine and a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Oxidopyridin-1-ium-2-yl)-1,3-benzothiazole typically involves the reaction of 2-aminopyridine with 2-chlorobenzothiazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Oxidopyridin-1-ium-2-yl)-1,3-benzothiazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can result in various substituted derivatives.

Scientific Research Applications

2-(1-Oxidopyridin-1-ium-2-yl)-1,3-benzothiazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1-Oxidopyridin-1-ium-2-yl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-Oxido-2-(1-oxidopyridin-1-ium-2-yl)pyridin-1-ium: This compound shares a similar pyridine moiety but differs in its overall structure.

    Pyrithione Derivatives: These compounds have similar structural features and are known for their antimicrobial properties.

Uniqueness

2-(1-Oxidopyridin-1-ium-2-yl)-1,3-benzothiazole is unique due to its combined pyridine and benzothiazole moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H8N2OS

Molecular Weight

228.27 g/mol

IUPAC Name

2-(1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole

InChI

InChI=1S/C12H8N2OS/c15-14-8-4-3-6-10(14)12-13-9-5-1-2-7-11(9)16-12/h1-8H

InChI Key

KYJDPTAPTYEJAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=CC=[N+]3[O-]

Origin of Product

United States

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